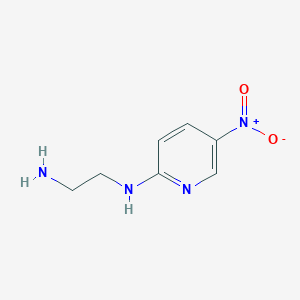
4-Methyl-5-vinylthiazole
Vue d'ensemble
Description
4-Methyl-5-vinylthiazole is a nitrogen and sulphur-containing heterocyclic compound . It is present in the species of Annona (magnoliids, Annonaceae) and Caladium bicolor (monocots, Araceae). It is extremely attractive to both male and female beetles of three species of the genus Cyclocephala .
Molecular Structure Analysis
The molecular structure of 4-Methyl-5-vinylthiazole consists of a thiazole ring with a methyl group at the 4th position and a vinyl group at the 5th position . The empirical formula is C6H7NS, and the molecular weight is 125.19 .Physical And Chemical Properties Analysis
4-Methyl-5-vinylthiazole is a liquid at room temperature. It has a refractive index of 1.568, a boiling point of 78-80 °C at 25 mmHg, a melting point of -15 °C, and a density of 1.093 g/mL at 25 °C .Applications De Recherche Scientifique
Food Industry
4-Methyl-5-vinylthiazole is a sulfur-containing volatile compound identified in garlic . It contributes to the unique flavor profile of garlic, making it an important compound in the food industry.
Beverage Industry
This compound has also been identified in mature whiskey . It contributes to the complex aroma profile of whiskey, enhancing its sensory appeal.
Meat Processing
4-Methyl-5-vinylthiazole has been found in pork . It contributes to the characteristic aroma of cooked pork, making it a valuable compound in meat processing and flavoring.
Perfume and Fragrance Industry
4-Methyl-5-vinylthiazole is used in the perfume and fragrance industry due to its unique scent. It has a cocoa , musty , vegetable , and nutty organoleptic profile .
Pollination Research
This compound plays a major role in attracting the scarab beetle pollinators . It is present in the floral scent of a few species of genus Annonaceae and Araceae .
Chemical Ecology
The presence of 4-Methyl-5-vinylthiazole in unrelated lineages of angiosperms is either linked to selective expression of a plesiomorphic biosynthetic pathway or to parallel evolution . This makes it a significant compound in the study of chemical ecology.
Mécanisme D'action
Target of Action
The primary targets of 4-Methyl-5-vinylthiazole are the olfactory receptors of scarab beetle pollinators . These beetles are attracted to the scent of this compound, which plays a crucial role in the reproductive success of several Neotropical plant taxa .
Mode of Action
4-Methyl-5-vinylthiazole interacts with the olfactory receptors of the scarab beetles, triggering a behavioral response that attracts them to the source of the scent . This interaction results in the beetles being drawn to the flowers that emit this compound, facilitating pollination .
Biochemical Pathways
The origin of 4-Methyl-5-vinylthiazole in plants might be associated with the metabolism of thiamine (vitamin B1) . The presence of this compound in unrelated lineages of angiosperms is either linked to selective expression of a plesiomorphic biosynthetic pathway or to parallel evolution .
Pharmacokinetics
As such, it’s likely to have high bioavailability in the environment where it can easily be detected by the olfactory receptors of the scarab beetles .
Result of Action
The molecular and cellular effects of 4-Methyl-5-vinylthiazole’s action primarily involve eliciting a behavioral response in scarab beetles . By attracting these beetles, the compound indirectly facilitates the pollination of the plants that produce it .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 4-Methyl-5-vinylthiazole. For instance, the compound is released by night-blooming flowers that are thermogenic, releasing intense fragrances synchronized to pollinator activity . The amount of 4-Methyl-5-vinylthiazole emitted can be influenced by environmental conditions .
Propriétés
IUPAC Name |
5-ethenyl-4-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS/c1-3-6-5(2)7-4-8-6/h3-4H,1H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUAMMXIRDIIGDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5061952 | |
| Record name | 4-Methyl-5-vinylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colourless liquid; nutty, cocoa-like odour | |
| Record name | 4-Methyl-5-vinylthiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031858 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
| Record name | 4-Methyl-5-vinylthiazole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/971/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Soluble in organic solvents, Miscible at room temperature (in ethanol) | |
| Record name | 4-Methyl-5-vinylthiazole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/971/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.091-1.095 | |
| Record name | 4-Methyl-5-vinylthiazole | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/971/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
4-Methyl-5-vinylthiazole | |
CAS RN |
1759-28-0 | |
| Record name | 4-Methyl-5-vinylthiazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1759-28-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Methyl-5-vinylthiazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001759280 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiazole, 5-ethenyl-4-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Methyl-5-vinylthiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5061952 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-5-vinylthiazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.601 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-METHYL-5-VINYLTHIAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1G77935P78 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 4-Methyl-5-vinylthiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031858 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-15 °C | |
| Record name | 4-Methyl-5-vinylthiazole | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031858 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are some of the unique interactions of 4-methyl-5-vinylthiazole with other molecules?
A1: 4-Methyl-5-vinylthiazole possesses a thiazole ring, a heterocyclic aromatic structure capable of various interactions. In chromatographic applications, the thiazole ring acts as an electron donor and forms donor-acceptor complexes with acceptor solutes. [, ] Additionally, the nitrogen atom within the thiazole ring can accept a proton, allowing for hydrogen bonding with other molecules, such as explosives. [] This characteristic differentiates it from conventional stationary phases like RP-8 and RP-18.
Q2: How does the structure of 4-methyl-5-vinylthiazole influence its properties?
A2: The π-electron conjugation extending from the thiazole ring through the vinyl group significantly impacts the methyl group's internal rotation barrier. [] This results in a relatively low barrier, suggesting that electrostatic effects stemming from the extended π-conjugated system play a crucial role.
Q3: How does 4-methyl-5-vinylthiazole contribute to the aroma profile of certain plants?
A3: 4-Methyl-5-vinylthiazole, alongside other volatile compounds like limonene and myrcene, contributes to the characteristic aroma of the trifoliate orange (Poncirus trifoliata) peel. [] This unique sulfur- and nitrogen-containing compound was identified for the first time as a contributing factor to citrus aroma.
Q4: What are the potential applications of 4-methyl-5-vinylthiazole in material science?
A4: 4-Methyl-5-vinylthiazole can be copolymerized with sulfur to form poly(S-MVT), a material with potential applications in lithium-sulfur batteries. [] The copolymer exhibits improved electronic properties compared to elemental sulfur, attributed to the protonated thiazole nitrogen atoms and meso/macroporous structure. This modification enhances battery performance, including cycling stability and rate capability.
Q5: What is the role of 4-methyl-5-vinylthiazole in thiamin biosynthesis?
A5: While 4-methyl-5-vinylthiazole is not a direct precursor in thiamin biosynthesis, its structural similarity to the thiazole precursor (cThz-P) is notable. Research suggests that the tropical arum lily, Caladium bicolor, utilizes a massively expressed THI4 enzyme to produce 4-methyl-5-vinylthiazole de novo, independent of thiamin metabolism. [] This finding highlights the compound's significance in plant metabolic pathways and potential for exploring alternative thiamin biosynthesis routes.
Q6: How does 4-methyl-5-vinylthiazole behave in chromatographic separation techniques?
A6: Poly(4-methyl-5-vinylthiazole) has proven effective as a stationary phase in separating fullerene compounds C60 and C70 in high-performance liquid chromatography (HPLC) under normal phase conditions. [] Compared to the commercial Diol-Phase, this stationary phase offers superior separation efficiency.
Q7: What are the safety considerations regarding the use of 4-methyl-5-vinylthiazole as a feed additive?
A7: The European Food Safety Authority (EFSA) has assessed the safety of 4-methyl-5-vinylthiazole as a sensory additive in animal feed. [] While generally safe for various species at specific concentrations, it is considered a skin, eye, and respiratory irritant and a potential dermal and respiratory sensitizer. Handling precautions are necessary to minimize risks.
Q8: What are the limitations of using 4-methyl-5-vinylthiazole in polymerization reactions?
A8: In the reversible addition-fragmentation chain transfer (RAFT) polymerization of isoprene, 4-methyl-5-vinylthiazole can act as a weak base. [] While not detrimental to the polymerization process, its presence can lead to a significant increase in isoprene conversion, requiring careful control of reaction conditions for optimal results.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![6-butylbenzo[d]thiazole-2(3H)-thione](/img/structure/B145716.png)


![N-[1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-6,9,12,15,18-pentaoxo-16-(pyridin-3-ylmethyl)-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B145725.png)
![2-[(2-Chloroacetyl)-methylamino]butanoic acid](/img/structure/B145728.png)